molecular formula C15H16ClN B13758684 6-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 24464-11-7

6-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B13758684
CAS No.: 24464-11-7
M. Wt: 245.74 g/mol
InChI Key: DEPGDBCZOUBFDY-UHFFFAOYSA-N
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Description

6-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry. The compound is characterized by a phenyl group attached to the tetrahydroisoquinoline core, which is further stabilized as a hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the phenyl group, which enhances its biological activity and specificity. This structural feature allows for more targeted interactions with molecular pathways, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

24464-11-7

Molecular Formula

C15H16ClN

Molecular Weight

245.74 g/mol

IUPAC Name

6-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride

InChI

InChI=1S/C15H15N.ClH/c1-2-4-12(5-3-1)13-6-7-15-11-16-9-8-14(15)10-13;/h1-7,10,16H,8-9,11H2;1H

InChI Key

DEPGDBCZOUBFDY-UHFFFAOYSA-N

Canonical SMILES

C1C[NH2+]CC2=C1C=C(C=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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